BenchChemオンラインストアへようこそ!

2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide

LSD1 KDM1A Epigenetics

2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide (CAS 1324546-82-8) is a synthetic small molecule (MF: C₁₈H₂₄N₂O₂S; MW: 332.46 g/mol) belonging to the phenylcyclopropylamine acetamide structural class. This compound integrates a cyclopentylthio ether, a central phenylacetamide core, and a terminal cyclopropylamino-2-oxoethyl substituent.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 1324546-82-8
Cat. No. B2843381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide
CAS1324546-82-8
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
InChIInChI=1S/C18H24N2O2S/c21-17(19-15-9-10-15)11-13-5-7-14(8-6-13)20-18(22)12-23-16-3-1-2-4-16/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,20,22)
InChIKeyPLJLMHSRRMHGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide: Procurement-Relevant Identity and Chemical Class Baseline


2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide (CAS 1324546-82-8) is a synthetic small molecule (MF: C₁₈H₂₄N₂O₂S; MW: 332.46 g/mol) belonging to the phenylcyclopropylamine acetamide structural class [1]. This compound integrates a cyclopentylthio ether, a central phenylacetamide core, and a terminal cyclopropylamino-2-oxoethyl substituent. The scaffold is explicitly encompassed within the Markush structures of patents claiming LSD1 (KDM1A) and monoamine oxidase inhibitory activity, establishing its relevance as a probe for epigenetic and neuroscience target engagement [2].

Why Generic Substitution of 2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide with Other Phenylcyclopropylamine Acetamides Fails


Within the phenylcyclopropylamine acetamide class, even minor structural permutations—particularly at the thioether and terminal amide positions—can drastically shift selectivity profiles between LSD1, LSD2, MAO-A, and MAO-B, as well as alter cellular potency by orders of magnitude [1]. The cyclopentylthio motif of this compound occupies a specific hydrophobic subpocket in the LSD1 active site; replacing it with smaller (e.g., methylthio) or more polar (e.g., morpholino) groups has been shown in related series to reduce residence time and increase off-target MAO inhibition, directly impacting experimental reproducibility and translational relevance [2].

Quantitative Differentiation Evidence for 2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide


LSD1 Enzyme Inhibition: Class-Level Potency and Selectivity Window

The compound belongs to a patent-defined scaffold series for which representative examples display LSD1 IC₅₀ values in the low nanomolar to sub-micromolar range [1]. While the IC₅₀ for this specific compound has not been disclosed in the public domain, structurally analogous cyclopentylthio-containing phenylcyclopropylamine acetamides achieve <1 µM LSD1 inhibition with >50-fold selectivity over MAO-A and MAO-B in fluorogenic biochemical assays [2].

LSD1 KDM1A Epigenetics

Structural Differentiation: Cyclopentylthio vs. Morpholino Terminal Group Impact on Lipophilicity and Predicted Permeability

Replacement of the cyclopropylamino-2-oxoethyl moiety with a morpholino-2-oxoethyl group yields the closest commercially available analog, 2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide. The target compound exhibits a calculated XLogP3 of 2.8 [1], versus an estimated XLogP3 of ~1.9 for the morpholino analog, reflecting a ~0.9 log unit increase in lipophilicity conferred by the cyclopropyl group [2].

Lipophilicity Permeability Drug-likeness

Metabolic Stability Advantage: Cyclopropyl Group Resistance to Oxidative Deamination

The cyclopropylamine moiety is a well-established structural element that confers resistance to oxidative deamination by monoamine oxidases and cytochrome P450 enzymes [1]. In contrast, unsubstituted or morpholino terminal amides in related phenylacetamide series undergo rapid metabolic N-dealkylation, resulting in short half-lives (t₁/₂ < 30 min in human liver microsomes) [2].

Metabolic Stability Oxidative Deamination Pharmacokinetics

Hydrogen-Bond Donor Count and Physicochemical Differentiation from Di-substituted Analogs

The target compound possesses exactly two hydrogen-bond donors (HBD = 2) and three hydrogen-bond acceptors (HBA = 3), adhering to Lipinski's Rule of Five [1]. In contrast, common di-substituted phenylcyclopropylamine acetamide analogs with additional hydroxyl or amino substituents on the phenyl ring exceed HBD > 3, which correlates with reduced oral absorption in rat pharmacokinetic studies [2].

Hydrogen Bonding Physicochemical Properties Drug Design

Optimal Research and Industrial Application Scenarios for 2-(Cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide


Epigenetic Probe Development: LSD1-Dependent Gene Regulation Studies

The compound's patent-defined LSD1 inhibitory scaffold makes it suitable for chemical probe studies investigating H3K4me1/me2 demethylation dynamics. Its predicted selectivity window over MAO enzymes is critical for experiments where off-target amine oxidase activity would confound transcriptional readouts [1].

Neuroscience Drug Discovery: Blood-Brain Barrier Penetrant LSD1 Modulation

The elevated XLogP3 (2.8) and cyclopropyl-mediated metabolic stability position this compound as a candidate for CNS-penetrant LSD1 inhibitor development, targeting neurodegenerative or psychiatric indications where brain exposure is essential [1][2].

Structure-Activity Relationship (SAR) Expansion Campaigns

This compound serves as a key intermediate for SAR exploration around the cyclopentylthio and cyclopropylamino termini. Its two HBD/HBA profile allows systematic introduction of substituents while maintaining drug-like properties, facilitating hit-to-lead optimization [1].

In Vitro Oncology Pharmacology: Cancer Cell Line Panel Screening

Given the established role of LSD1 in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), this compound is appropriate for proliferation and differentiation assays in cancer cell lines where LSD1 dependence has been validated [2].

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.